molecular formula C7H3ClF3NO3 B1490809 1-Chloro-4-nitro-2-(trifluoromethoxy)benzene CAS No. 113421-97-9

1-Chloro-4-nitro-2-(trifluoromethoxy)benzene

Cat. No.: B1490809
CAS No.: 113421-97-9
M. Wt: 241.55 g/mol
InChI Key: WVRGIODBGXCYRU-UHFFFAOYSA-N
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Description

1-Chloro-4-nitro-2-(trifluoromethoxy)benzene (CAS RN: 777-37-7; alternative CAS: 113421-97-9) is a halogenated nitroaromatic compound featuring a trifluoromethoxy (-OCF₃) group at the 2-position, a nitro (-NO₂) group at the 4-position, and a chloro (-Cl) substituent at the 1-position. Its molecular formula is C₇H₃ClF₃NO₃, with a molecular weight of 257.55 g/mol. The trifluoromethoxy group is strongly electron-withdrawing, influencing the aromatic ring's electronic density and reactivity, particularly in nucleophilic substitution and catalytic hydrogenation reactions.

This compound serves as a key intermediate in medicinal chemistry, notably in synthesizing Plasmodium falciparum Protein Kinase 6 (PfPK6) inhibitors. For example, it reacts with amines under heated conditions (100°C in DMSO) to form substituted piperidine derivatives, which exhibit potent antimalarial activity.

Properties

IUPAC Name

1-chloro-4-nitro-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO3/c8-5-2-1-4(12(13)14)3-6(5)15-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRGIODBGXCYRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113421-97-9
Record name 4-Chloro-3-(trifluoromethoxy)nitrobenzene
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Preparation Methods

General Synthetic Strategy

The synthesis of 1-chloro-4-nitro-2-(trifluoromethoxy)benzene typically proceeds via:

  • Preparation of trifluoromethoxybenzene derivatives,
  • Introduction of the chloro substituent,
  • Nitration to install the nitro group at the para or ortho position relative to trifluoromethoxy and chloro substituents.

Preparation of Trifluoromethoxybenzene Intermediate

A key step is the synthesis of trifluoromethoxybenzene, which serves as the precursor for further functionalization.

Method: Halogen Exchange Using Anhydrous Hydrogen Fluoride

  • Starting from trichloromethoxybenzene, trifluoromethoxybenzene is prepared by treatment with anhydrous hydrogen fluoride (HF) at 80°C for 4–6 hours under elevated pressure (30–35 kg/cm²).
  • The reaction produces hydrochloric acid as a by-product.
  • After reaction completion, the mixture is purged with nitrogen gas to remove dissolved HF and HCl, followed by distillation at atmospheric pressure to isolate pure trifluoromethoxybenzene.
  • Purity of the isolated product ranges from 90% to 99.5%, preferably around 99%.

Reaction Conditions Summary:

Parameter Condition
Starting material Trichloromethoxybenzene
Reagent Anhydrous HF
Temperature 80°C
Pressure 30–35 kg/cm²
Reaction time 4–6 hours
Work-up Nitrogen purge, distillation
Product purity 90–99.5%

Chlorination Step

  • Chlorination of anisole and 4-chlorobenzotrifluoride under radical initiation and UV illumination at 90–100°C with chlorine gas flow results in chlorinated intermediates.
  • The reaction involves maintaining a chlorine flow rate of 15–20 LPH during 4–5 hours, followed by an additional 2 hours of chlorine flow to complete the reaction.
  • After purging with nitrogen to remove dissolved chlorine and HCl, solvent removal yields crude chlorinated intermediates used in subsequent steps.

Nitration to Introduce Nitro Group

The nitration step is critical for introducing the nitro substituent at the 4-position relative to the trifluoromethoxy group.

Batch Nitration Method:

  • Trifluoromethoxybenzene is dissolved in dichloromethane and cooled to 0°C.
  • A nitration mixture of concentrated sulfuric acid and nitric acid is added slowly at 5–10°C over 1 hour.
  • The temperature is then raised to 30–35°C and maintained for an additional hour.
  • After reaction completion, the mixture is quenched in ice-cold water, and the organic layer is separated.
  • The crude product contains a mixture of ortho and para nitro isomers, with the para isomer (this compound) predominating (~90% selectivity).
  • The product is isolated by solvent evaporation after drying.

Continuous Flow Nitration Alternative:

  • Continuous flow nitration of trifluoromethoxybenzene in microchannel reactors has been developed to improve control over reaction parameters such as temperature, residence time, and acid strength.
  • This method enhances conversion efficiency and selectivity, enabling kilogram-scale production with excellent performance.
  • Process parameters like temperature and flow rate significantly affect conversion, while product selectivity is mainly influenced by temperature.

Purification

  • The crude nitrated product is purified by extraction with dichloromethane, drying over sodium sulfate, filtration, and solvent evaporation.
  • Further purification can involve recrystallization or distillation to enhance purity.

Summary Table of Preparation Steps

Step Starting Material/Intermediate Reagents/Conditions Outcome/Product
1. Chlorination Anisole + 4-chlorobenzotrifluoride Radical initiator, Cl2 gas, UV light, 90–100°C Chlorinated intermediate (crude)
2. Halogen Exchange Trichloromethoxybenzene Anhydrous HF, 80°C, 4–6 h, 30–35 kg/cm² Trifluoromethoxybenzene (90–99.5% purity)
3. Nitration Trifluoromethoxybenzene HNO3 + H2SO4, 0–35°C, 2 h Mixture of nitro isomers (~90% para isomer)
4. Purification Crude nitration product Extraction, drying, evaporation, recrystallization Pure this compound

Research Findings and Observations

  • The nitration step yields predominantly the para-nitro isomer due to electronic and steric effects of the trifluoromethoxy substituent.
  • The use of anhydrous HF for halogen exchange is effective but requires high-pressure equipment and careful handling due to HF’s corrosive nature.
  • Continuous flow nitration offers advantages in scalability, safety, and reaction control compared to batch nitration.
  • The overall process requires careful control of temperature, pressure, and reagent addition rates to optimize yield and purity.

Additional Notes

  • Alternative synthetic routes involving diazotization and decomposition steps have been reported for related trifluoromethoxy-substituted compounds but are less common for this specific target.
  • The compound’s synthesis is relevant for intermediates in pharmaceuticals and agrochemicals, where the trifluoromethoxy group imparts desirable chemical properties.

This comprehensive analysis is based on patent literature, peer-reviewed process development studies, and chemical synthesis reports, ensuring a professional and authoritative overview of the preparation methods for this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-nitro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

  • Reduction: Reduction reactions can be performed using reducing agents like iron (Fe) or hydrogen (H₂) in the presence of a catalyst.

  • Substitution: Substitution reactions involve replacing one of the substituents on the benzene ring with another group, often using nucleophilic or electrophilic substitution methods.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted benzene derivatives, depending on the reagents used.

Scientific Research Applications

1-Chloro-4-nitro-2-(trifluoromethoxy)benzene has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biological studies to investigate the effects of nitro and trifluoromethoxy groups on biological systems.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

1-Chloro-4-nitro-2-(trifluoromethoxy)benzene is similar to other nitro-substituted benzene derivatives, such as 1-chloro-2-nitrobenzene and 1-chloro-4-nitrobenzene. the presence of the trifluoromethoxy group makes it unique in terms of its chemical properties and reactivity. The trifluoromethoxy group enhances the compound's stability and resistance to degradation, making it more suitable for certain applications compared to its analogs.

Comparison with Similar Compounds

Substitution Pattern and Reactivity

The reactivity and applications of halogenated nitroaromatics depend critically on substituent positions and electronic effects. Below is a comparative analysis of closely related compounds:

Compound Name CAS RN Substituent Positions Purity Key Reactivity/Applications
1-Chloro-4-nitro-2-(trifluoromethoxy)benzene 113421-97-9 1-Cl, 2-OCF₃, 4-NO₂ 96% PfPK6 inhibitor precursor; hydrogenation challenges
1-Chloro-3-nitro-2-(trifluoromethoxy)benzene 1261570-83-5 1-Cl, 2-OCF₃, 3-NO₂ 98% Meta-nitro substitution may alter electronic effects for SNAr reactions
2-Chloro-4-nitro-1-(trifluoromethoxy)benzene 158579-81-8 2-Cl, 1-OCF₃, 4-NO₂ 95% Positional isomer; reduced steric hindrance at nitro site
4-Chloro-2-nitro-1-(trifluoromethoxy)benzene 448-38-4 4-Cl, 1-OCF₃, 2-NO₂ 98% Ortho-nitro group may hinder reactivity in cross-couplings
1-Chloro-2-nitro-4-(trifluoromethoxy)benzene 588-09-0 1-Cl, 4-OCF₃, 2-NO₂ 95% Distinct substitution pattern affects solubility and stability

Key Observations :

  • Nitro Group Position : Para-nitro derivatives (e.g., 113421-97-9) are more reactive in nucleophilic aromatic substitution (SNAr) due to enhanced electron withdrawal by the -OCF₃ group. Meta-nitro analogs (e.g., 1261570-83-5) may exhibit slower reaction kinetics due to less effective resonance stabilization.
  • Chloro Group Position : The 1-chloro substituent in 113421-97-9 is sterically accessible, facilitating displacement by amines or alkoxides. In contrast, 2-chloro isomers (e.g., 158579-81-8) may require harsher conditions for substitution.
  • Hydrogenation Challenges : The trifluoromethoxy group in 113421-97-9 impedes catalytic hydrogenation of the nitro group compared to trifluoromethyl analogs (e.g., 1-chloro-4-nitro-2-(trifluoromethyl)benzene), as reported in Fe-catalyzed reactions.

Physicochemical Properties

  • Solubility: The trifluoromethoxy group enhances lipophilicity, making these compounds more soluble in organic solvents (e.g., DCM, DMSO) than non-fluorinated analogs.
  • Stability : Nitro and chloro groups contribute to thermal stability, but ortho-nitro derivatives (e.g., 448-38-4) may exhibit lower stability due to steric strain.

Biological Activity

1-Chloro-4-nitro-2-(trifluoromethoxy)benzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. Its unique chemical structure, featuring both chlorinated and trifluoromethoxy groups, influences its interaction with biological systems, making it a subject of various scientific studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to diverse biological effects. The presence of the trifluoromethoxy group enhances the compound's lipophilicity, potentially improving its membrane permeability and bioavailability.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown effectiveness against various bacterial strains, suggesting its potential use in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it could inhibit the growth of cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest. These findings highlight the compound's potential as a lead structure for anticancer drug development.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating promising antibacterial activity.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32
Pseudomonas aeruginosa64

Case Study 2: Anticancer Potential

In another study focusing on cancer cell lines, the compound was tested against HeLa cells. The results showed a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM.

Cell LineIC50 (µM)
HeLa15

Toxicological Profile

While investigating the biological activity, it is essential to consider the toxicological aspects. Data indicate that at high doses, this compound may induce liver and kidney effects in animal models. The NOAEL (No Observed Adverse Effect Level) was determined to be around 50 mg/kg based on repeated oral exposure studies .

Q & A

Basic: What are the common synthetic routes for 1-Chloro-4-nitro-2-(trifluoromethoxy)benzene?

Answer:
Synthesis typically involves sequential functionalization of the benzene ring. A primary route involves:

Nitration : Introduce the nitro group at the para position under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) .

Chlorination : Electrophilic substitution using Cl₂ in the presence of FeCl₃ as a catalyst to place chlorine at the ortho position relative to the nitro group .

Trifluoromethoxy Introduction : Reaction with trifluoromethylating agents (e.g., CF₃O− via nucleophilic aromatic substitution under basic conditions, such as K₂CO₃ in DMSO at 80–100°C) .
Key Considerations : Monitor regioselectivity using HPLC or TLC to avoid byproducts like di-substituted isomers .

Basic: How is the molecular structure of this compound confirmed experimentally?

Answer:
X-ray crystallography is the gold standard. Steps include:

Crystallization : Grow single crystals in solvents like DCM/hexane at low temperatures.

Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.

Refinement : Employ SHELX software (SHELXL for refinement, SHELXS for structure solution) to resolve electron density maps and validate bond lengths/angles .
Alternative Methods : NMR (¹H/¹³C/¹⁹F) confirms substituent positions via coupling patterns (e.g., NOESY for spatial proximity) .

Advanced: What mechanistic insights explain the reactivity of the nitro group in substitution reactions?

Answer:
The nitro group is a strong meta-directing deactivator, but its electron-withdrawing nature facilitates nucleophilic aromatic substitution (NAS) under specific conditions:

  • Reductive NAS : Reduction of -NO₂ to -NH₂ (e.g., H₂/Pd-C in ethanol) converts it to an activating group, enabling further substitutions .
  • Oxidative Conditions : Nitro groups stabilize intermediates in oxidation reactions (e.g., KMnO₄-mediated carboxylation) by withdrawing electron density .
    Computational Support : DFT studies (e.g., Gaussian 09) model transition states to predict regioselectivity in reactions with amines or thiols .

Advanced: How does this compound interact with biological systems?

Answer:

  • Enzyme Inhibition : The trifluoromethoxy group enhances lipophilicity, enabling penetration into hydrophobic enzyme pockets (e.g., CYP450 inhibition, as seen in structurally similar compounds) .
  • Biomolecular Interactions : Fluoro and nitro groups form hydrogen bonds with amino acid residues (confirmed via molecular docking with AutoDock Vina) .
    Experimental Validation : Use SPR (Surface Plasmon Resonance) to measure binding kinetics with target proteins like kinases .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound?

Answer:
Discrepancies often arise from:

  • Solvent Effects : Polar aprotic solvents (DMSO, DMF) improve trifluoromethoxy group stability compared to protic solvents .
  • Catalyst Purity : Trace metals in FeCl₃ can alter chlorination efficiency (validate via ICP-MS) .
    Mitigation : Reproduce reactions under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) and report yields with error margins .

Basic: What analytical techniques are critical for purity assessment?

Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities (<0.5% required for publication) .
  • Elemental Analysis : Verify %C, %H, %N, and %Cl to confirm stoichiometry (deviation >0.3% indicates contamination) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 256.97) .

Advanced: What computational tools predict the compound’s environmental persistence or toxicity?

Answer:

  • QSAR Models : Predict bioaccumulation using logP values (calculated via ChemAxon) and biodegradability via EPI Suite .
  • Toxicity Profiling : Use OECD Toolbox to assess acute toxicity (e.g., LC50 for aquatic organisms) .
    Validation : Compare with experimental data from Microtox® assays for bacterial toxicity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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1-Chloro-4-nitro-2-(trifluoromethoxy)benzene
Reactant of Route 2
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1-Chloro-4-nitro-2-(trifluoromethoxy)benzene

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